4-Cyclopropoxybenzenesulfonyl chloride chemical properties
4-Cyclopropoxybenzenesulfonyl chloride chemical properties
An In-Depth Technical Guide to 4-Cyclopropoxybenzenesulfonyl Chloride: Properties, Synthesis, and Applications in Drug Discovery
Executive Summary
4-Cyclopropoxybenzenesulfonyl chloride is a specialized organic reagent of increasing importance in the field of medicinal chemistry. This guide provides a comprehensive technical overview of its chemical properties, a detailed examination of its synthesis and reactivity, and an exploration of its applications as a critical building block in modern drug development. By combining the robust, electrophilic nature of the sulfonyl chloride functional group with the desirable pharmacokinetic properties of a cyclopropoxy moiety, this compound serves as a valuable intermediate for constructing complex sulfonamide-based drug candidates. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage the unique attributes of this reagent in their work.
Introduction and Strategic Importance
At its core, 4-Cyclopropoxybenzenesulfonyl chloride is an aromatic sulfonyl chloride. The molecule consists of a benzene ring substituted with a sulfonyl chloride group (-SO₂Cl) and a cyclopropoxy group (-O-c-C₃H₅) at the para position. This specific arrangement of functional groups imparts a unique combination of reactivity and structural properties that are highly sought after in pharmaceutical research.
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The Sulfonyl Chloride Moiety : As a powerful electrophile, the sulfonyl chloride group is predominantly used to react with primary and secondary amines to form highly stable sulfonamide linkages.[1] The sulfonamide functional group is a cornerstone of medicinal chemistry, found in a wide array of therapeutic agents, including antibiotics, diuretics, and anticonvulsants.
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The Cyclopropoxy Substituent : The cyclopropyl group is a "bioisostere" for other small alkyl or methoxy groups. Its inclusion in a drug candidate can offer significant advantages, such as increased metabolic stability (by blocking sites of oxidative metabolism), enhanced binding affinity through favorable conformational constraints, and improved solubility. The introduction of this strained ring system can fine-tune the electronic and physical properties of the parent molecule, making it a key tool in lead optimization.[2]
The combination of these two features in a single, ready-to-use building block makes 4-Cyclopropoxybenzenesulfonyl chloride a strategic asset for accelerating the discovery of novel therapeutics.
Physicochemical and Spectroscopic Properties
While specific experimental data for this exact compound is not widely published, its properties can be reliably predicted based on well-understood chemical principles and data from close structural analogs like 4-methoxybenzenesulfonyl chloride and 4-chlorobenzenesulfonyl chloride.[3][4]
Data Presentation: Key Properties
Table 1: Physicochemical Properties of 4-Cyclopropoxybenzenesulfonyl Chloride
| Property | Value / Description | Rationale / Analog Comparison |
| CAS Number | 139435-32-0 | Unique chemical identifier. |
| Molecular Formula | C₉H₉ClO₃S | Derived from chemical structure. |
| Molecular Weight | 232.69 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white crystalline solid. | Similar to 4-methoxy and 4-chlorobenzenesulfonyl chlorides, which are solids at room temperature.[3][5] |
| Melting Point | Estimated: 45-55 °C | Analogous to 4-methoxybenzenesulfonyl chloride (39-42 °C) and 4-chlorobenzenesulfonyl chloride (50-52 °C).[3][5] |
| Solubility | Soluble in aprotic organic solvents (DCM, THF, Ethyl Acetate); Insoluble in water. | Common for sulfonyl chlorides.[6] |
| Stability | Moisture-sensitive; slowly hydrolyzes in the presence of water to form the corresponding sulfonic acid and HCl.[1][6] | The sulfonyl chloride group is reactive towards nucleophiles, including water.[1] |
Spectroscopic Profile
Spectroscopic analysis is essential for confirming the identity and purity of the compound after synthesis.
Table 2: Predicted Spectroscopic Data for Structure Elucidation
| Technique | Expected Chemical Shifts / Frequencies | Structural Assignment |
| ¹H NMR | δ ~7.8-8.0 ppm (d, 2H), δ ~7.0-7.2 ppm (d, 2H), δ ~3.8-4.0 ppm (m, 1H), δ ~0.8-1.0 ppm (m, 4H) | Aromatic protons ortho and meta to the -SO₂Cl group, the cyclopropyl methine proton, and the cyclopropyl methylene protons, respectively. |
| ¹³C NMR | δ ~160-165 ppm (C-O), δ ~128-135 ppm (Aromatic C-H), δ ~120-125 ppm (Aromatic C-S), δ ~50-55 ppm (Cyclopropyl C-H), δ ~5-10 ppm (Cyclopropyl CH₂) | Distinct signals for the carbon atoms in the aromatic ring and the cyclopropoxy group.[7] |
| IR Spectroscopy | 1370-1380 cm⁻¹ (asymmetric S=O stretch), 1170-1190 cm⁻¹ (symmetric S=O stretch), ~1250 cm⁻¹ (C-O stretch) | Characteristic strong absorptions for the sulfonyl chloride and ether functional groups. |
| Mass Spectrometry | M⁺ peak at m/z 232, with a characteristic M+2 isotope peak for ³⁷Cl at ~32% the intensity of the M⁺ peak. | Confirms molecular weight and the presence of one chlorine atom. |
Synthesis and Mechanistic Insights
The most direct and industrially scalable method for preparing 4-Cyclopropoxybenzenesulfonyl chloride is through the electrophilic chlorosulfonation of cyclopropoxybenzene. This reaction leverages well-established principles of electrophilic aromatic substitution.
Causality Behind the Synthesis: The reaction proceeds by attacking the electron-rich aromatic ring of cyclopropoxybenzene with a potent electrophile, chlorosulfonic acid (ClSO₃H). The cyclopropoxy group is an activating, ortho, para-directing group due to the lone pairs on the oxygen atom. The para position is sterically more accessible than the ortho positions, leading to the desired 4-substituted product as the major isomer.
Experimental Workflow: Synthesis
Caption: Synthesis workflow for 4-Cyclopropoxybenzenesulfonyl chloride.
Protocol 1: Synthesis of 4-Cyclopropoxybenzenesulfonyl Chloride
Disclaimer: This protocol is based on established procedures for analogous compounds and should be performed by trained chemists with appropriate safety precautions in a laboratory setting.[8][9]
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Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add cyclopropoxybenzene (1.0 eq) and anhydrous dichloromethane (DCM, 5 mL per gram of starting material).
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Cooling: Cool the solution to 0 °C in an ice-water bath.
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Addition of Reagent: Slowly add chlorosulfonic acid (2.5 - 3.0 eq) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
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Scientist's Note: This addition is highly exothermic and releases HCl gas. A slow rate of addition and efficient cooling are critical for safety and to minimize side-product formation.
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Reaction: Stir the mixture at 0-5 °C for 1-2 hours after the addition is complete. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.
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Scientist's Note: This step quenches the reaction, hydrolyzes any remaining chlorosulfonic acid, and precipitates the organic product, which is insoluble in water.[10]
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-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2 x volume of initial DCM).
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Washing and Drying: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purification: Purify the resulting crude solid by recrystallization from a solvent system such as hexane/ethyl acetate to yield pure 4-Cyclopropoxybenzenesulfonyl chloride.
Chemical Reactivity and Core Applications
The primary utility of 4-Cyclopropoxybenzenesulfonyl chloride is its reaction with nucleophiles, most notably amines, to form sulfonamides. This reaction is efficient, high-yielding, and forms a robust chemical linkage.
Mechanism: Sulfonamide Formation
Caption: Mechanism of sulfonamide formation.
Protocol 2: Representative Synthesis of an N-Alkyl-4-cyclopropoxybenzenesulfonamide
This protocol describes a general procedure for coupling the title compound with a primary amine.
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Setup: In a round-bottom flask, dissolve the primary amine (1.0 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.5 eq) in anhydrous DCM.
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Addition: Cool the solution to 0 °C. Add a solution of 4-Cyclopropoxybenzenesulfonyl chloride (1.05 eq) in DCM dropwise.
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Scientist's Note: The base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product and preventing the protonation of the starting amine.[11]
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Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
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Workup: Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
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Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography or recrystallization to obtain the desired sulfonamide.
Application in Drug Discovery
This reagent serves as a key intermediate, allowing for the rapid synthesis of compound libraries for screening and lead optimization.
Caption: Role in the drug discovery pipeline.
Safety and Handling
Sulfonyl chlorides are hazardous reagents and must be handled with appropriate care.
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Hazards: The compound is corrosive and causes severe skin burns and eye damage.[4] It is moisture-sensitive and reacts with water to release toxic and corrosive hydrogen chloride gas.[12] Inhalation may cause respiratory irritation.
-
Handling: Always handle in a well-ventilated chemical fume hood.[13] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from moisture and incompatible materials like strong bases and alcohols.[12][14]
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Spills: Absorb spills with an inert, dry material (e.g., vermiculite or sand) and dispose of as hazardous chemical waste. Do not use water.
Table 3: Predicted GHS Hazard Information
| Hazard Class | Category | Statement |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage.[4] |
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed. |
| Acute Toxicity (Dermal) | 4 | H312: Harmful in contact with skin. |
| STOT - Single Exposure | 3 | H335: May cause respiratory irritation.[4] |
Conclusion
4-Cyclopropoxybenzenesulfonyl chloride is a highly valuable and versatile building block for modern organic synthesis and drug discovery. Its well-defined reactivity, centered on the electrophilic sulfonyl chloride group, provides a reliable handle for constructing robust sulfonamide linkages. The strategic placement of the cyclopropoxy group offers a proven method for enhancing the pharmacological profile of lead compounds. A thorough understanding of its properties, synthesis, and handling is essential for any scientist aiming to incorporate this powerful reagent into their research and development programs.
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